

Application of High-Resolution Mass Spectrometry for Tofacitinib Metabolite Identification

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Compound of Interest

Compound Name: *Tofacitinib metabolite-1*

Cat. No.: *B15589286*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

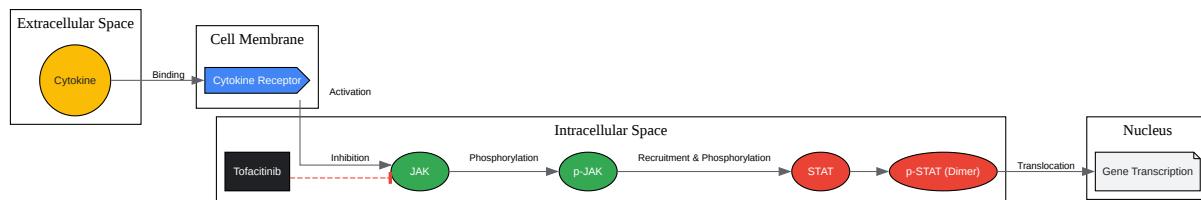
Introduction

Tofacitinib is an oral Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases such as rheumatoid arthritis. Understanding the metabolic fate of Tofacitinib is crucial for a comprehensive assessment of its efficacy and safety. High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-high-performance liquid chromatography (UHPLC), offers a powerful analytical tool for the identification and characterization of drug metabolites. This document provides a detailed application note and protocol for the identification of Tofacitinib metabolites using LC-HRMS.

Tofacitinib Metabolism and Signaling Pathway

Tofacitinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2C19 having a minor role.^{[1][2]} The main metabolic pathways include oxidation of the pyrrolopyrimidine and piperidine rings, oxidation of the piperidine ring side chain, N-demethylation, and glucuronidation.^{[1][2]} The parent drug, Tofacitinib, accounts for the majority of the circulating drug-related material in plasma, with all individual metabolites representing less than 10% of the total radioactivity.^{[1][3]}

Tofacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.



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Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Data Presentation: Tofacitinib Metabolites

The following table summarizes the major metabolites of Tofacitinib identified in human plasma and urine, along with their relative abundance.

Metabolite ID	Proposed Biotransformation	Change in Mass (Da)	Relative Abundance (% of Total Radioactivity in Plasma)
M1	Oxidation	+16	< 10
M2	N-demethylation	-14	< 10
M3	Oxidation	+16	< 10
M4	Oxidation	+16	< 10
M5	Glucuronidation	+176	< 10
M6	Oxidation	+16	< 10
M7	Oxidation	+16	< 10
M8	Oxidation	+16	< 10
Tofacitinib (Parent)	-	-	~69.4[1][3]

Experimental Protocols

This section provides detailed protocols for the identification of Tofacitinib metabolites using in vitro and in vivo samples.

In Vitro Metabolite Identification using Human Liver Microsomes

This protocol is designed to identify metabolites of Tofacitinib generated by hepatic enzymes.



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Caption: Workflow for in vitro Tofacitinib metabolism analysis.

Materials:

- Tofacitinib
- Human Liver Microsomes (HLM)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Uridine diphosphate glucuronic acid (UDPGA)
- Phosphate buffer (pH 7.4)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid, LC-MS grade

Procedure:

- Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing Tofacitinib (final concentration, e.g., 1 μ M), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system and UDPGA.
- Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
- Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
- Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to precipitate proteins.
- Sample Collection: Transfer the supernatant to a new tube for LC-HRMS analysis.

In Vivo Metabolite Identification from Human Plasma

This protocol outlines the extraction of Tofacitinib and its metabolites from human plasma for analysis.



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Caption: Workflow for preparing plasma samples for analysis.

Materials:

- Human plasma samples
- Internal Standard (IS) solution (e.g., Tofacitinib-d4)
- Methyl-tert-butyl ether (MTBE)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid, LC-MS grade

Procedure:

- Sample Thawing: Thaw frozen human plasma samples at room temperature.
- Internal Standard Spiking: To a known volume of plasma (e.g., 100 μ L), add the internal standard solution.
- Liquid-Liquid Extraction: Add MTBE (e.g., 500 μ L), vortex for 1 minute, and centrifuge at 4000 \times g for 5 minutes.
- Phase Separation: Carefully transfer the upper organic layer to a clean tube.

- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
- Analysis: Inject an aliquot of the reconstituted sample into the LC-HRMS system.

LC-HRMS Analytical Method

The following are typical parameters for the analysis of Tofacitinib and its metabolites.

Liquid Chromatography (LC) Conditions:

- Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
 - 0-1 min: 5% B
 - 1-8 min: 5-95% B
 - 8-10 min: 95% B
 - 10.1-12 min: 5% B
- Injection Volume: 5 µL
- Column Temperature: 40°C

High-Resolution Mass Spectrometry (HRMS) Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2)
- Mass Range: m/z 100-1000
- Resolution: > 30,000 FWHM
- Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation

Data Analysis and Metabolite Identification

Metabolite identification is achieved by comparing the LC-HRMS data of control and Tofacitinib-treated samples. The process involves:

- Peak Detection: Utilize software to detect all ion features in the chromatograms.
- Background Subtraction: Subtract ions present in the control samples from the Tofacitinib-treated samples.
- Metabolite Prediction: Predict potential metabolites based on known biotransformation pathways of Tofacitinib.
- Mass Defect Filtering: Use mass defect filtering to selectively identify drug-related metabolites.
- MS/MS Fragmentation Analysis: Elucidate the structure of potential metabolites by interpreting their MS/MS fragmentation patterns and comparing them to the fragmentation of the parent drug.

Conclusion

High-resolution mass spectrometry coupled with liquid chromatography is a highly effective technique for the comprehensive identification and characterization of Tofacitinib metabolites. The detailed protocols and methodologies presented in this application note provide a robust framework for researchers in drug metabolism and pharmacokinetics to study the biotransformation of Tofacitinib and other xenobiotics. This understanding is essential for the continued safe and effective use of this important therapeutic agent.

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